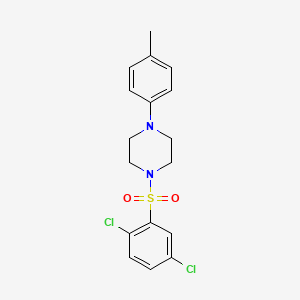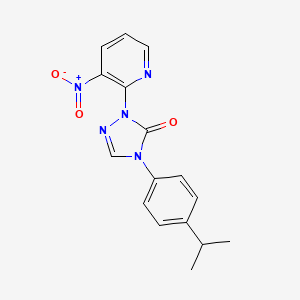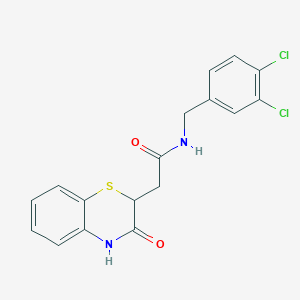
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine (DCPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DCPP is a piperazine derivative and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of pro-inflammatory cytokines. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been reported to increase acetylation levels of histones, which may contribute to its anti-inflammatory and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine. One potential direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to explore its potential use in combination with other HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in vivo.
Conclusion:
In conclusion, 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It has been synthesized through various methods and has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to investigate its potential use in combination with other HDAC inhibitors for the treatment of various diseases.
Méthodes De Synthèse
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through various methods, including the reaction of 1,4-benzenediamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylpiperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. These methods have been reported to yield 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in moderate to good yields.
Applications De Recherche Scientifique
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease due to its ability to bind to beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)20-8-10-21(11-9-20)24(22,23)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKAGMFOWSBLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2779043.png)
![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)
![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)

![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)
![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2779060.png)
![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)